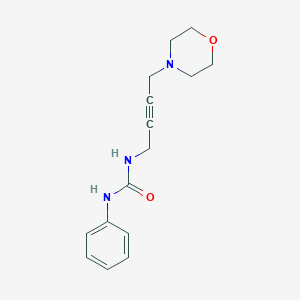
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea, also known as MPBU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPBU is a small molecule inhibitor that can selectively target specific enzymes and proteins, making it a valuable tool for studying biological processes and developing new therapeutic strategies.
作用機序
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea works by binding to specific enzymes and proteins, inhibiting their activity and preventing them from carrying out their biological functions. The exact mechanism of action of this compound varies depending on the specific target it is designed to inhibit.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target it is designed to inhibit. In general, this compound can affect various cellular processes, including cell division, protein synthesis, and signaling pathways. This compound has also been shown to modulate the activity of specific neurotransmitters, suggesting potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea in lab experiments is its selectivity, which allows researchers to target specific enzymes and proteins without affecting other cellular processes. This compound is also relatively easy to use and can be synthesized in large quantities. However, one limitation of this compound is its potential toxicity, which can vary depending on the specific target it is designed to inhibit. Researchers must also be careful when interpreting results obtained using this compound, as off-target effects can occur.
将来の方向性
There are several potential future directions for the use of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea in scientific research. One area of interest is the development of this compound-based therapies for cancer and other diseases. Another potential direction is the use of this compound as a tool for studying the role of specific enzymes and proteins in cellular processes. Additionally, further research is needed to better understand the potential side effects and limitations of using this compound in lab experiments.
合成法
The synthesis of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea involves a multi-step process that requires specialized equipment and expertise. The most common method involves the reaction of 4-morpholinobutyne with phenylisocyanate in the presence of a palladium catalyst. The resulting product is then purified using chromatography techniques to obtain pure this compound.
科学的研究の応用
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea has been used in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division and proliferation. In neuroscience, this compound has been used to study the role of specific proteins in the development and function of the nervous system. In immunology, this compound has been shown to modulate the activity of immune cells, suggesting potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
1-(4-morpholin-4-ylbut-2-ynyl)-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-15(17-14-6-2-1-3-7-14)16-8-4-5-9-18-10-12-20-13-11-18/h1-3,6-7H,8-13H2,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGMOMYTFPWTDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-{[(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetyl]amino}benzoate](/img/structure/B2353746.png)
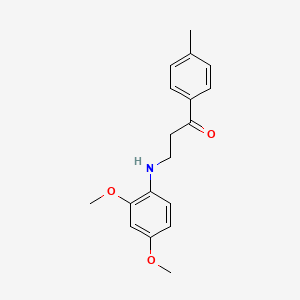
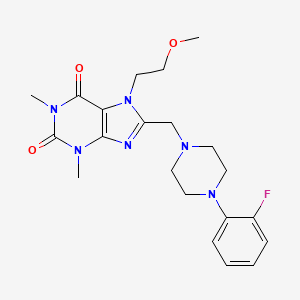

![6-Chloro-2-[5-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2353751.png)

![1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea](/img/structure/B2353754.png)
![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2353756.png)


![3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2353759.png)
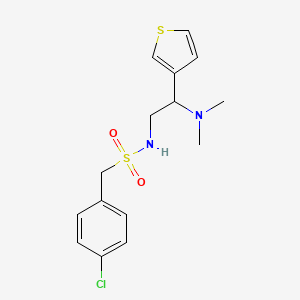
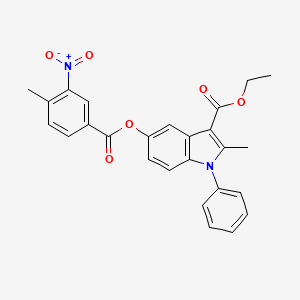
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2353765.png)
